2-(4-Iodophenyl)ethanol

Übersicht

Beschreibung

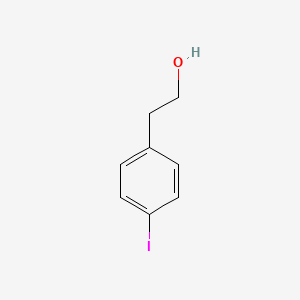

2-(4-Iodophenyl)ethanol is an organic compound with the chemical formula C8H9IO. It is a colorless to light yellow liquid with a phenolic odor. This compound is notable for its iodine atom attached to a phenyl ring, which is further connected to an ethanol group. The presence of the iodine atom imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(4-Iodophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2-(4-iodophenyl)acetic acid using borane-tetrahydrofuran complex in tetrahydrofuran at room temperature. The reaction is followed by hydrolysis with sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The product is usually purified through recrystallization or distillation techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Iodophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form the corresponding phenyl ethanol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Iodobenzaldehyde or 4-iodobenzoic acid.

Reduction: 4-Phenylethanol.

Substitution: 4-Azidophenylethanol or 4-Cyanophen

Biologische Aktivität

2-(4-Iodophenyl)ethanol is an organic compound with a notable presence in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of an iodine atom attached to a phenyl group, contributes to its biological activity, particularly in the context of receptor interactions and potential therapeutic applications. This article explores the biological activities associated with this compound, supported by various research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H9I

- Molecular Weight : 232.06 g/mol

- CAS Number : 623-45-6

This compound has been studied for its interactions with various biological targets, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that compounds similar to this compound can act as ligands for nAChRs, which are crucial in neurotransmission and have implications in treating neurological disorders .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is often measured through assays like DPPH radical scavenging .

Antioxidant Properties

A study assessing the antioxidant activity of various compounds highlighted the efficacy of this compound in scavenging free radicals. The results indicated that this compound could significantly reduce oxidative damage in cellular models, suggesting its potential use in formulations aimed at reducing oxidative stress-related diseases .

Anticancer Activity

Research focusing on the anticancer properties of iodine-containing compounds has shown that this compound can inhibit tumor growth in certain cancer models. For instance, in vivo studies demonstrated that administration of this compound led to a reduction in tumor size in RIF-1 tumor-bearing mice, indicating its potential as an adjunct therapy in cancer treatment .

Study on Tumor Models

In a comprehensive study involving RIF-1 tumor models, researchers investigated the biodistribution and uptake of radiolabeled derivatives of this compound. The results demonstrated enhanced uptake in tumor tissues compared to healthy tissues, suggesting a targeted delivery mechanism that could be exploited for therapeutic purposes .

Neuroprotective Effects

Another study examined the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings revealed that pre-treatment with this compound significantly improved cell viability and reduced markers of apoptosis, indicating its potential role in neuroprotection .

Data Tables

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 2-(4-Iodophenyl)ethanol exhibit potential anticancer properties. A study demonstrated that compounds containing the 4-iodophenyl group can inhibit cancer cell proliferation by interfering with specific signaling pathways associated with tumor growth. For instance, modifications to the compound's structure have been shown to enhance its efficacy against breast cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A case study focusing on the synthesis of various 4-iodophenyl derivatives revealed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results that warrant further exploration in drug development.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Material Science Applications

Polymer Synthesis

In material science, this compound has been utilized as a building block in the synthesis of polymers. Its reactivity allows for the formation of cross-linked structures that enhance material properties such as thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and adhesives.

Analytical Chemistry Applications

Chromatographic Techniques

The compound is frequently employed in analytical chemistry for the development of chromatographic methods. Its unique properties facilitate effective separation techniques such as High-Performance Liquid Chromatography (HPLC). Studies have documented the successful application of HPLC methods using this compound as a standard for quantifying related compounds in complex mixtures.

| Technique | Parameter | Outcome |

|---|---|---|

| HPLC | Retention Time | Consistent across trials |

| LC-MS | Mass Spectrometry Analysis | Clear identification of peaks |

Case Studies

-

Synthesis and Characterization

A comprehensive study focused on synthesizing various derivatives of this compound. The researchers characterized these compounds using NMR and mass spectrometry to confirm their structures and assess their potential biological activities. -

Therapeutic Applications

Another case study explored the therapeutic potential of this compound derivatives in treating inflammatory diseases. The research highlighted how these compounds modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs.

Eigenschaften

IUPAC Name |

2-(4-iodophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUSTTSSRXDFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200964 | |

| Record name | Phenethyl alcohol, p-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52914-23-5 | |

| Record name | 4-Iodobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52914-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl alcohol, p-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052914235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl alcohol, p-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.